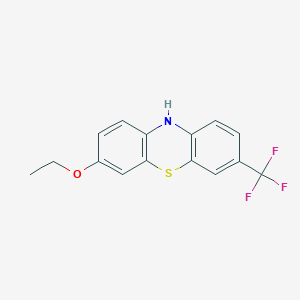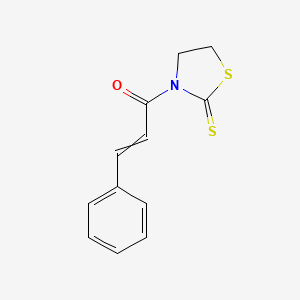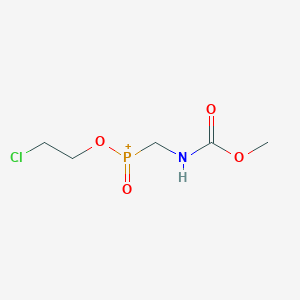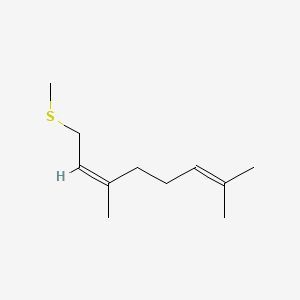
2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2Z)- is an organic compound with the molecular formula C11H20S. This compound is characterized by its unique structure, which includes a diene system (two double bonds) and a methylthio group attached to the first carbon. The (2Z) notation indicates the configuration of the double bond at the second carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2Z)- can be achieved through various organic synthesis techniques. One common method involves the reaction of 3,7-dimethyl-2,6-octadien-1-ol with a methylthiolating agent under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired (2Z) configuration is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The methylthio group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (E)-:
2,6-Octadienal, 3,7-dimethyl-:
cis-3,7-Dimethyl-2,6-octadien-1-ol:
Uniqueness
2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2Z)- is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties
Properties
CAS No. |
72894-08-7 |
|---|---|
Molecular Formula |
C11H20S |
Molecular Weight |
184.34 g/mol |
IUPAC Name |
(2Z)-3,7-dimethyl-1-methylsulfanylocta-2,6-diene |
InChI |
InChI=1S/C11H20S/c1-10(2)6-5-7-11(3)8-9-12-4/h6,8H,5,7,9H2,1-4H3/b11-8- |
InChI Key |
ZXQUDAMFLBJUIK-FLIBITNWSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CSC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCSC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


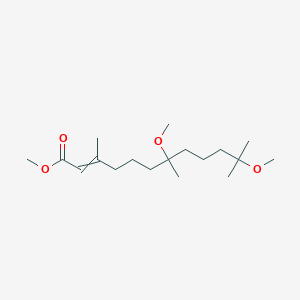
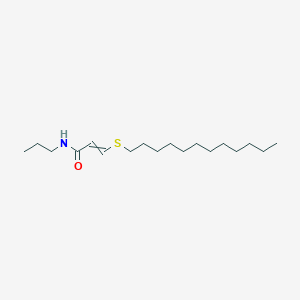
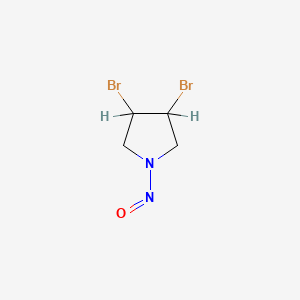
![N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B14477882.png)

oxophosphanium](/img/structure/B14477891.png)

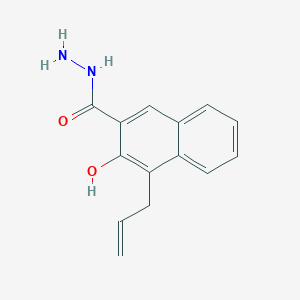

![Ethanethiol, 2-[(phenylmethyl)thio]-](/img/structure/B14477919.png)
![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)
